molecular formula C8H15NO B039382 (1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol CAS No. 123719-60-8

(1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol

Cat. No. B039382
M. Wt: 141.21 g/mol
InChI Key: LZKOLMJUTKEOTE-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol, also known as NMDA (N-methyl-D-aspartate) receptor agonist, is a chemical compound that has gained significant attention in the field of neuroscience. This compound has been extensively studied for its role in synaptic plasticity, learning, and memory.

Mechanism Of Action

(1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol acts as an (1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol receptor agonist, which means that it binds to and activates (1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol receptors. This leads to the influx of calcium ions into the cell, which triggers a cascade of signaling pathways that ultimately lead to changes in synaptic strength and neuronal plasticity. The activation of (1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol receptors by (1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol has been shown to enhance long-term potentiation, a process that is crucial for learning and memory.

Biochemical And Physiological Effects

The activation of (1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol receptors by (1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol has been shown to have a range of biochemical and physiological effects. These include the enhancement of synaptic plasticity, the promotion of neuronal survival, the regulation of gene expression, and the modulation of neurotransmitter release. Additionally, (1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol has been shown to have neuroprotective effects in a range of neurological disorders, including stroke, traumatic brain injury, and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol in lab experiments is its ability to selectively activate (1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol receptors. This allows researchers to study the specific role of (1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol receptors in various physiological and pathological processes. Additionally, (1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol has been shown to have low toxicity and is well-tolerated in animal models.
One of the main limitations of using (1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals and can limit its use in certain experimental paradigms. Additionally, the effects of (1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol can be complex and context-dependent, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on (1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol. One area of interest is the role of (1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are exploring the potential of (1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol as a therapeutic agent for these and other neurological disorders. Finally, there is interest in developing new compounds that can selectively activate or inhibit specific subtypes of (1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol receptors, which could lead to the development of more targeted therapies for neurological disorders.

Synthesis Methods

The synthesis of (1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol involves the reaction of 1,2-cyclohexanedione with ethylamine in the presence of sodium ethoxide. The product obtained is then reduced with sodium borohydride to yield (1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

(1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol has been extensively studied for its role as an (1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol receptor agonist. (1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol receptors are a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. The activation of (1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol receptors leads to an influx of calcium ions into the cell, which triggers a cascade of signaling pathways that ultimately lead to changes in synaptic strength and neuronal plasticity.

properties

CAS RN

123719-60-8

Product Name

(1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(1R,2R)-2-amino-1-ethenylcyclohexan-1-ol

InChI

InChI=1S/C8H15NO/c1-2-8(10)6-4-3-5-7(8)9/h2,7,10H,1,3-6,9H2/t7-,8+/m1/s1

InChI Key

LZKOLMJUTKEOTE-SFYZADRCSA-N

Isomeric SMILES

C=C[C@@]1(CCCC[C@H]1N)O

SMILES

C=CC1(CCCCC1N)O

Canonical SMILES

C=CC1(CCCCC1N)O

synonyms

Cyclohexanol,2-amino-1-ethenyl-,cis-(9CI)

Origin of Product

United States

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